molecular formula C20H22N4O2 B5124258 1-Phenyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-Phenyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B5124258
M. Wt: 350.4 g/mol
InChI Key: CVKPUWJBKREFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic small molecule of significant interest in medicinal chemistry research, designed around a hybrid pharmacophore structure. Its core architecture integrates a pyrrolidin-2-one scaffold linked via a carbonyl group to a 1-phenylpiperazine moiety, a structural motif frequently explored for its affinity toward central nervous system targets . Compounds featuring this arylpiperazine-pyrrolidinone framework have demonstrated potent binding affinity for alpha-adrenergic receptors (ARs) in pharmacological studies, making them valuable tools for investigating receptor function and signaling pathways . The presence of the pyridinyl substituent on the piperazine ring may further modulate the compound's physicochemical properties and receptor interaction profile, potentially influencing its selectivity and functional activity. This molecular design suggests potential research applications in the study of cardiovascular physiology, including the evaluation of antiarrhythmic and antihypertensive effects observed with structurally related molecules . Researchers can utilize this compound to probe complex biological systems and contribute to the understanding of GPCR signaling and the development of novel therapeutic agents.

Properties

IUPAC Name

1-phenyl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-19-14-16(15-24(19)17-6-2-1-3-7-17)20(26)23-12-10-22(11-13-23)18-8-4-5-9-21-18/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKPUWJBKREFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative.

    Coupling with Pyridine: The piperazine derivative is then coupled with a pyridine ring using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved using a variety of methods, including the reaction of an amine with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structural Insights

The compound features a pyrrolidine ring substituted with a phenyl group and a piperazine moiety attached to a pyridine ring. This unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.

Neuropharmacological Effects

Research indicates that compounds similar to 1-Phenyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders such as depression and schizophrenia.

Case Study: Antidepressant Activity

In a study examining the antidepressant-like effects of related piperazine derivatives, it was found that these compounds could significantly reduce immobility time in forced swim tests, indicating enhanced serotonergic activity. This suggests that this compound may similarly influence mood regulation pathways .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promise against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

Case Study: Cytotoxicity Against Cancer Cells

A study reported that derivatives of pyrrolidine compounds exhibited significant cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways, suggesting that this compound could be further explored for its anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The presence of the piperazine and pyridine moieties is believed to enhance its interaction with bacterial membranes.

Case Study: Antibacterial Efficacy

Research has shown that similar piperazine compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structural features of this compound may confer similar benefits, warranting further investigation .

Drug Development

Given its diverse biological activities, there is significant interest in developing this compound into a therapeutic agent. Future research should focus on optimizing its pharmacokinetic properties and conducting comprehensive clinical trials to validate its efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives

Compound Name Structural Features Key Pharmacological Properties Reference
1-Phenyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one 1-phenyl, 4-piperazine-pyridine carbonyl Potential α-adrenolytic and antiarrhythmic activity (inferred from analogues)
EP-40 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one) 2-hydroxypropyl linker, 2-hydroxyphenyl-piperazine Antiarrhythmic activity via α-adrenolytic and antioxidant mechanisms; prolongs QTc interval
S-61 (1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one) Butyl linker, 2-tolyl-piperazine α1-adrenolytic activity; antiarrhythmic and hypotensive effects
896925-42-1 (1-(2-methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one) 2-methylphenyl, 4-nitrophenyl-piperazine Unspecified activity; structural similarity suggests potential adrenergic modulation
1144437-04-6 (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one) Benzodioxin moiety, methylsulfonyl-piperazine Enhanced solubility and receptor affinity due to sulfonyl group

Key Observations:

  • Substituent Effects on Activity :

    • The pyridine ring in the target compound (vs. phenyl or tolyl groups in S-61/EP-40) may enhance binding to adrenergic receptors due to its electron-withdrawing nature and hydrogen-bonding capability .
    • Nitrophenyl groups (e.g., in 896925-42-1) could improve metabolic stability but may introduce toxicity risks due to nitro-reduction pathways .
    • Methylsulfonyl-piperazine (in 1144437-04-6) increases hydrophilicity and may improve pharmacokinetic profiles compared to pyridine-containing analogues .
  • S-61 and S-73 demonstrate stronger α1-adrenolytic activity than earlier derivatives, suggesting that alkyl linker length (butyl vs. propyl in EP-40) optimizes receptor interaction .

Key Insights:

  • Synthetic Complexity : Piperazine-carbonyl derivatives often require multi-step protocols, including SN2 alkylation or Ullmann-type couplings, as seen in PPMA synthesis .

Clinical and Preclinical Data

  • EP-40 : Demonstrated antioxidant activity (IC50 = 12 μM in lipid peroxidation assays), which synergizes with its antiarrhythmic effects .
  • S-61/S-73 : Reduced ventricular arrhythmias in rodent models by 60–70% at 10 mg/kg, with minimal QTc prolongation, suggesting a safer profile than EP-40 .

Biological Activity

1-Phenyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a phenyl group, a pyrrolidinone ring, and a piperazine moiety linked to a pyridine ring, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H20N4OC_{19}H_{20}N_{4}O. The compound's structure can be represented as follows:

Structure  Insert structural diagram here \text{Structure }\text{ Insert structural diagram here }

The primary mechanism of action for this compound involves the inhibition of serotonin reuptake. This results in increased serotonin levels in the synaptic cleft, which can lead to antidepressant and anxiolytic effects. The compound selectively targets serotonin transporters (SERT), modulating various signaling pathways associated with mood regulation and anxiety disorders.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Antidepressant Activity

Research indicates that compounds with similar structures exhibit significant antidepressant effects through the modulation of serotonergic pathways. For example, studies have shown that derivatives of piperazine have been effective in treating major depressive disorders by acting as serotonin reuptake inhibitors (SRIs) .

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties. This is particularly relevant in conditions such as Alzheimer's disease, where piperazine derivatives have demonstrated the ability to inhibit acetylcholinesterase, potentially reducing amyloid plaque formation .

Anticancer Potential

Emerging research indicates that the compound may have anticancer properties. It has been shown to interact with cellular pathways involved in cancer proliferation and apoptosis. For instance, compounds with similar piperazine structures have demonstrated efficacy in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

StudyFindingsRelevance
Varadaraju et al. (2013)Identified piperazine derivatives as potent acetylcholinesterase inhibitorsSupports neuroprotective claims
MDPI Review (2020)Discussed structural similarities with known SRIs and their therapeutic implicationsHighlights antidepressant potential
PMC Article (2021)Investigated anticancer properties of piperazine derivativesSuggests broader therapeutic applications

Q & A

Basic: What synthetic strategies are employed for 1-Phenyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one, and what critical reaction conditions are required?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrolidin-2-one core followed by functionalization with the pyridinyl-piperazine moiety. Key steps include:

  • Coupling Reactions : Amide bond formation between the pyrrolidin-2-one carboxyl group and the piperazine nitrogen using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmospheres .
  • Solvent and Temperature : Reactions are conducted in polar aprotic solvents (e.g., DMF, DCM) at controlled temperatures (0–25°C) to prevent side reactions .
  • Purification : Column chromatography (normal or reverse-phase) or recrystallization ensures high purity (>95%) .

Basic: How is structural characterization of this compound performed post-synthesis?

Answer:
Structural confirmation relies on a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with key signals for the pyrrolidin-2-one carbonyl (~175 ppm) and piperazine protons (~3.5 ppm) .
  • Mass Spectrometry (HRMS) : High-resolution MS validates the molecular ion ([M+H]+^+) and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: What methodologies elucidate interactions between this compound and biological targets like α1-adrenergic receptors?

Answer:
Mechanistic studies employ:

  • Radioligand Binding Assays : Competitive displacement experiments using 3^3H-prazosin to quantify affinity (Ki_i) for α1-adrenergic receptors in rat cerebral cortex membranes .
  • Functional Assays : Ex vivo models (e.g., isolated rat aorta) assess vasodilatory effects, correlating receptor blockade with dose-response curves .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses within receptor active sites, guided by X-ray crystallography data of homologous compounds .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize pharmacological efficacy?

Answer:
SAR strategies include:

  • Substituent Variation : Modifying the phenyl or pyridinyl groups to alter steric/electronic effects. For example, fluorination at the pyridinyl ring enhances metabolic stability .
  • Bioisosteric Replacement : Replacing the carbonyl group with sulfonamide or urea to modulate solubility and binding .
  • In Vitro Screening : Parallel synthesis of derivatives followed by high-throughput screening (HTS) against target receptors and off-target panels .

Basic: What in vitro models are suitable for initial pharmacological screening?

Answer:

  • Cell-Based Assays : HEK293 cells transfected with human α1-adrenoceptor subtypes (α1A, α1B, α1D) for cAMP or calcium flux measurements .
  • Enzyme Inhibition : Testing against phosphodiesterase isoforms (e.g., PDE3A) using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays in hepatic (HepG2) and renal (HEK293) cell lines to assess safety margins .

Advanced: What strategies address metabolic instability in pyrrolidin-2-one derivatives during pharmacokinetic studies?

Answer:

  • Isotope Labeling : 14^{14}C-tracking to identify metabolic hotspots (e.g., piperazine N-dealkylation) via LC-MS/MS .
  • Prodrug Design : Masking labile groups (e.g., esterification of carbonyls) to enhance plasma stability .
  • Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to prolong half-life .

Basic: How is compound purity and stability evaluated under varying storage conditions?

Answer:

  • Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, followed by HPLC analysis .
  • Long-Term Stability : Storage at -20°C in amber vials with desiccants; periodic NMR and MS checks over 12 months .

Advanced: How do structural modifications at the piperazine moiety influence receptor binding affinity?

Answer:

  • Piperazine Substitution : Introducing electron-withdrawing groups (e.g., -CF3_3) at the pyridinyl ring increases α1-adrenergic receptor selectivity by 3-fold compared to unsubstituted analogs .
  • Ring Expansion : Replacing piperazine with homopiperazine reduces logP, improving aqueous solubility but decreasing CNS penetration .

Basic: What formulation strategies are recommended for in vivo studies?

Answer:

  • Vehicle Selection : Saline or 5% DMSO in 0.9% NaCl for intravenous administration; PEG-400 for oral gavage .
  • Dose Optimization : Acute toxicity studies in rodents to determine MTD (maximum tolerated dose) prior to efficacy trials .

Advanced: How can discrepancies in biological activity data across experimental models be resolved?

Answer:

  • Species-Specific Differences : Cross-testing in humanized receptor models (e.g., transgenic mice) to validate translational relevance .
  • Data Normalization : Adjusting for receptor density (Bmax_{max}) and expression levels using quantitative Western blotting .
  • Meta-Analysis : Pooling data from multiple assays (e.g., binding, functional, ADME) to build predictive QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.